6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one compounds often involves the reaction of a bromothiophene carbaldehyde or a corresponding nitrile with ethyl 2-sulfanylacetate or 2-sulfanylacetamide .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one compounds can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one compounds can undergo various chemical reactions. For example, they can react with hydrazonoyl halides to yield different compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one compounds can vary widely depending on their specific structure. For example, their melting points, solubility, and reactivity can differ .Scientific Research Applications
Synthesis and Antimicrobial Activity
Reactivity and Synthesis of Heterocyclic Systems : The compound has been involved in reactions with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems with potential antimicrobial activity (Sirakanyan et al., 2015).
Antimicrobial and Mosquito Larvicidal Activity : Derivatives of the compound have shown significant antimicrobial and antifungal activities, along with mosquito larvicidal properties (Rajanarendar et al., 2010).
Anticancer Research
Cytotoxicity and Proliferative Activity : Derivatives have been evaluated for their cytotoxic effect on various cancer cell lines, demonstrating significant activity against certain lines (Mavrova et al., 2016).
Apoptosis-Inducing Agents for Breast Cancer : Research has focused on the synthesis of compounds based on this structure for their potential as apoptosis-inducing agents in breast cancer treatment (Gad et al., 2020).
Antithrombotic Agents
- Novel Antithrombotic Agents : Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives, a related class of compounds, have been synthesized and evaluated as novel antithrombotic agents with promising results (Yang et al., 2015).
Additional Applications
Synthesis of Novel Pyrazolopyrimidines : The compound's derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating significant structure-activity relationships (Rahmouni et al., 2016).
Gastric Antisecretory Activity : Related thienopyrimidine derivatives have been synthesized and evaluated for their gastric antisecretory activity (Sugiyama et al., 1989).
Antitumor and Antioxidant Agents : Thienopyrimidines have been used in the synthesis of agents showing potential as antitumor and antioxidant applications (Aly et al., 2010).
Catalytic Synthesis : A green approach to the synthesis of pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, highlighting step economy and reduced environmental impact (Shi et al., 2018).
Antimicrobial Agents Synthesis : The compound has been used in the synthesis of novel antimicrobial agents showing significant activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).
Mechanism of Action
Future Directions
Thieno[2,3-d]pyrimidin-4(3H)-one compounds and their derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they continue to be an area of active research, with potential applications in drug development .
Properties
IUPAC Name |
6-ethyl-3-(1,2-oxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-9-5-10-11(18-9)13-7-15(12(10)16)6-8-3-4-17-14-8/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGXEKBXLGOWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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